molecular formula C13H5BrF6 B2703073 3'-Bromomethyl-2,3,4,5,6,5'-hexafluorobiphenyl CAS No. 1261437-75-5

3'-Bromomethyl-2,3,4,5,6,5'-hexafluorobiphenyl

Cat. No. B2703073
M. Wt: 355.077
InChI Key: HFZYIOREAXSEFQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl” is not provided in the sources I found .


Chemical Reactions Analysis

Information on the chemical reactions involving “3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl” is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3’-Bromomethyl-2,3,4,5,6,5’-hexafluorobiphenyl” are not provided in the sources I found .

Scientific Research Applications

Postfunctionalization of Polythiophenes

Postfunctionalization techniques in polymer science have been applied to modify optical and photophysical properties of poly(thiophene)s. These modifications include the systematic study of electronic and steric effects of various substituents, such as bromo and chloro groups, on the optical properties. The introduction of specific functional groups can lead to an enhancement of solid-state fluorescence, offering insights into the design of materials with tailored optical properties for potential applications in organic electronics and photovoltaics. A study by Li, Vamvounis, and Holdcroft (2002) demonstrated how different substituents could affect the fluorescence yield and solid-state emission of poly(thiophene)s, highlighting the impact of molecular control on optical characteristics (Li, Vamvounis, & Holdcroft, 2002).

Enhanced Fluorescence Emission in Nanoparticles

In the field of nanotechnology, the design and synthesis of nanoparticles with enhanced optical properties are of significant interest. Fischer, Baier, and Mecking (2013) demonstrated the use of heterodifunctional polyfluorene building blocks to fabricate nanoparticles that exhibit bright fluorescence emission. These nanoparticles, designed via Suzuki-Miyaura chain growth polymerization, can be functionalized to achieve emission tuning and enhanced fluorescence brightness. Such research points to the potential use of bromomethyl-substituted compounds in the development of fluorescent materials for bioimaging and sensory applications (Fischer, Baier, & Mecking, 2013).

Synthesis and Characterization of Fluorescent Dyes

The synthesis of fluorescent dyes through reactions involving bromomethyl groups has been explored for applications in electroluminescence and organic light-emitting devices (OLEDs). Jaung, Matsuoka, and Fukunishi (1998) investigated the synthesis and electroluminescent properties of new fluorescent styryl dyes derived from reactions involving bromomethyl groups, showcasing the role of these groups in the development of materials with desirable electronic and photophysical properties (Jaung, Matsuoka, & Fukunishi, 1998).

Quadruply Annulated Borepins Synthesis

In the context of organic synthesis, the development of new molecular structures with unique optical or electronic properties is crucial. Schickedanz, Radtke, Bolte, Lerner, and Wagner (2017) described a two-step synthesis sequence leading to quadruply annulated borepins, highlighting the importance of bromomethyl groups in facilitating nucleophilic substitution reactions that are foundational for creating complex organic structures with potential applications in material science and catalysis (Schickedanz, Radtke, Bolte, Lerner, & Wagner, 2017).

properties

IUPAC Name

1-[3-(bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5BrF6/c14-4-5-1-6(3-7(15)2-5)8-9(16)11(18)13(20)12(19)10(8)17/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZYIOREAXSEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=C(C(=C(C(=C2F)F)F)F)F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5BrF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromomethyl-2,3,4,5,6,5'-hexafluorobiphenyl

CAS RN

1261437-75-5
Record name 1-[3-(bromomethyl)-5-fluorophenyl]-2,3,4,5,6-pentafluorobenzene
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